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molecular formula C10H10N2O B189725 1,3-dimethylquinoxalin-2(1H)-one CAS No. 3149-25-5

1,3-dimethylquinoxalin-2(1H)-one

Cat. No. B189725
M. Wt: 174.2 g/mol
InChI Key: GRGDSEWMSMJHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538109B2

Procedure details

Reaction between N-methyl-1,2-phenylene-diamine and pyruvic acid gave after recrystallisation (EtOH) the title compound;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9].[C:10](O)(=[O:14])[C:11]([CH3:13])=O>>[CH3:1][N:2]1[C:3]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:9]=[C:11]([CH3:13])[C:10]1=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=C(C=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after recrystallisation (EtOH) the title compound

Outcomes

Product
Name
Type
Smiles
CN1C(C(=NC2=CC=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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